1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine
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Overview
Description
1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine typically involves the reaction of 4-nitrobenzyl chloride with 4-(pentan-3-yl)piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Major Products Formed
Reduction: 1-(4-Aminobenzyl)-4-(pentan-3-yl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(pentan-3-yl)piperazine: Lacks the nitro group, which may result in different biological activities.
1-(4-Nitrobenzyl)piperazine: Lacks the pentan-3-yl group, which may affect its solubility and pharmacokinetic properties.
Uniqueness
1-(4-Nitrobenzyl)-4-(pentan-3-yl)piperazine is unique due to the presence of both the nitrobenzyl and pentan-3-yl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may result in unique properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C16H25N3O2/c1-3-15(4-2)18-11-9-17(10-12-18)13-14-5-7-16(8-6-14)19(20)21/h5-8,15H,3-4,9-13H2,1-2H3 |
InChI Key |
KSHLXMCLENSXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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